2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C8H10ClNOS and its molecular weight is 203.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicide Metabolism and Carcinogenicity
Research has investigated chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide. These herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are used in agricultural crops but are carcinogenic in rats, leading to tumors in various organs. The study suggests a complex metabolic activation pathway involving these compounds, potentially leading to DNA-reactive products. Human and rat liver microsomes were found to metabolize these compounds, indicating a significant metabolic processing in these organisms (Coleman et al., 2000).
Antimicrobial and Antifungal Properties
A study on novel imines and thiazolidinones derived from a compound structurally similar to this compound demonstrated antimicrobial and antifungal properties. This indicates potential applications in developing new antibacterial and antifungal agents (Fuloria et al., 2009).
Analgesic and Anti-Inflammatory Activities
Quinazolinyl acetamides synthesized from a related compound showed promising analgesic and anti-inflammatory activities. This suggests potential use in the development of new pain relief and anti-inflammatory drugs (Alagarsamy et al., 2015).
Anticancer Properties
Several derivatives of this compound and related compounds have been synthesized and showed significant anticancer activities. These compounds exhibited high inhibitory effects against various human cancer cell lines, indicating their potential in cancer treatment (Shams et al., 2010).
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides, structurally related to this compound, have been identified as potent thrombin inhibitors. This suggests their potential application in developing anticoagulant drugs (Lee et al., 2007).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit fungicidal activities , suggesting that their targets could be enzymes or proteins essential for fungal growth and reproduction.
Mode of Action
It can be inferred from related studies that thiophene derivatives may interact with their targets by forming covalent bonds, disrupting normal biochemical processes, and leading to the death of the organism .
Biochemical Pathways
Based on the fungicidal activity of similar thiophene derivatives , it can be hypothesized that this compound may interfere with essential biochemical pathways in fungi, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given its potential fungicidal activity , it can be inferred that the compound may lead to the death of fungal cells by disrupting essential biochemical processes.
Properties
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c9-6-8(11)10-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNKQFHHAQFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407067 | |
Record name | 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135709-69-2 | |
Record name | 2-Chloro-N-[2-(2-thienyl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135709-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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